molecular formula C16H14F2N4O2S B12493395 N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12493395
M. Wt: 364.4 g/mol
InChI Key: OCWROJAFEMCTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group, a pyrrolopyrimidine core, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Pyrrolopyrimidine Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the Sulfanylacetamide Moiety: This step might involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group in the pyrrolopyrimidine core.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Potential use in the treatment of diseases due to its biological activity.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of novel polymers with desired properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it may mimic or block the natural ligand, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide: shares structural similarities with other acetamides and pyrrolopyrimidine derivatives.

Uniqueness

    Structural Features: The presence of both difluorophenyl and pyrrolopyrimidine moieties makes it unique.

    Biological Activity: Its specific interactions with molecular targets may differ from other similar compounds, leading to unique biological effects.

Properties

Molecular Formula

C16H14F2N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[(3,6-dimethyl-4-oxo-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14F2N4O2S/c1-8-5-12-14(19-8)15(24)22(2)16(21-12)25-7-13(23)20-11-4-3-9(17)6-10(11)18/h3-6,19H,7H2,1-2H3,(H,20,23)

InChI Key

OCWROJAFEMCTNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.